molecular formula C14H18S2 B15166602 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene CAS No. 590345-52-1

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene

Cat. No.: B15166602
CAS No.: 590345-52-1
M. Wt: 250.4 g/mol
InChI Key: NLAWAGGHFYGYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its two thiophene rings, each substituted with methyl and ethyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene and its derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dual thiophene rings and varied substituents make it a versatile compound for research and industrial purposes.

Properties

CAS No.

590345-52-1

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-[(2,5-dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene

InChI

InChI=1S/C14H18S2/c1-5-12-6-10(3)16-14(12)8-13-7-9(2)15-11(13)4/h6-7H,5,8H2,1-4H3

InChI Key

NLAWAGGHFYGYOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)C)CC2=C(SC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.